2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
Description
This compound (CAS: 1160247-55-1) is a spirocyclic derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring fused to a fluoro-substituted indene core, with an acetic acid side chain at the 3-position. Its molecular formula is C₂₀H₂₆FNO₄, with a molecular weight of 363.42 g/mol and a purity of ≥95% . Notably, the compound has been discontinued commercially, limiting its accessibility for research .
Properties
IUPAC Name |
2-[5-fluoro-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4/c1-19(2,3)26-18(25)22-8-6-20(7-9-22)12-13(10-17(23)24)15-5-4-14(21)11-16(15)20/h4-5,11,13H,6-10,12H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWICMJBHPMLOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid (CAS Number: 1160247-55-1) is a complex organic molecule notable for its potential biological activities. This article aims to synthesize available research findings regarding its biological properties, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
Molecular Formula : C20H26FNO4
Molecular Weight : 363.423 g/mol
IUPAC Name : 2-[5-fluoro-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
SMILES Notation : CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)O)c3ccc(F)cc23
The structure features a spiro-indene-piperidine framework with a tert-butoxycarbonyl protecting group and a fluoro substituent, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Certain derivatives of spiro[indene-piperidine] compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
- Antimicrobial Properties : The presence of fluorine in organic compounds often enhances their antimicrobial activity, making them viable candidates for developing new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The interaction with specific receptors may alter signaling pathways associated with cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of spiro[indene-piperidine] derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of related compounds revealed that they could significantly reduce pro-inflammatory cytokine levels in vitro. This effect was mediated by the inhibition of NF-kB signaling pathways.
Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds share key features such as the Boc-protected amine, spirocyclic systems, or carboxylic acid functionalities but differ in substituents, ring systems, or stereochemistry.
Table 1: Structural and Functional Comparison
Key Findings
Impact of Fluorine Substituents: The target compound’s 6-fluoro group increases electronegativity and may enhance membrane permeability compared to non-fluorinated analogs like CAS 690632-38-3 . However, the difluoro analog (CAS 1373503-54-8) exhibits higher metabolic stability due to stronger C-F bonds .
Spirocyclic vs. Non-spiro compounds like CAS 30692-37-6 lack this rigidity, which might reduce binding affinity but simplify synthesis .
Functional Group Variations :
- The acetic acid side chain in the target compound and CAS 690632-38-3 facilitates hydrogen bonding, whereas the ketone in CAS 1160247-47-1 introduces additional polarity, possibly altering solubility .
Synthetic Complexity: The target compound’s spiro indene-piperidine system likely requires multi-step synthesis involving fluorination and Boc protection, as inferred from methods in CAS 1373503-54-8 (difluoro analog) . In contrast, non-spiro analogs like CAS 30692-37-6 are synthesized via simpler peptide coupling routes .
Commercial Availability :
- The target compound is discontinued, whereas analogs like CAS 30692-37-6 remain available, highlighting challenges in sourcing spirocyclic derivatives .
Table 2: Application and Hazard Comparison
Preparation Methods
Formation of the Spirocyclic Core
The spiro[indene-1,4'-piperidine] skeleton is synthesized by intramolecular cyclization. A typical approach involves:
- Starting with a 6-fluoroindene derivative bearing a suitable leaving group (e.g., halogen or tosylate) at the position destined for spirocyclization.
- Reacting this intermediate with a piperidine derivative under acidic or basic conditions to promote nucleophilic attack and ring closure.
- Reaction conditions often include solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol, with temperatures ranging from room temperature to reflux depending on the reactivity of intermediates.
Boc Protection of the Piperidine Nitrogen
- The piperidine nitrogen is protected by treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
- This reaction is typically carried out in dichloromethane (DCM) or acetonitrile at 0–25°C.
- The Boc group enhances solubility and stability during subsequent synthetic steps.
Introduction of the Acetic Acid Side Chain
- The acetic acid moiety is introduced by alkylation of the spirocyclic intermediate with bromoacetic acid or its esters.
- Alkylation is generally performed in polar aprotic solvents like DMF or acetonitrile, with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
- The reaction temperature is controlled between 25°C and 80°C to optimize yield and minimize side reactions.
- After alkylation, hydrolysis of ester protecting groups (if used) yields the free acetic acid.
Purification Techniques
- Crude products are purified by silica gel column chromatography , employing solvent gradients such as dichloromethane/methanol or ethyl acetate/hexanes.
- Recrystallization from ethanol/water mixtures is also used to obtain high-purity material.
- Purity is monitored by High-Performance Liquid Chromatography (HPLC) using C18 reverse-phase columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid (TFA).
Reaction Optimization and Yield Enhancement
Researchers have applied Design of Experiments (DoE) methodologies to optimize reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
| Factor | Level 1 | Level 2 | Level 3 | Optimal Condition |
|---|---|---|---|---|
| Temperature (°C) | 25 | 50 | 80 | 50 |
| Solvent | DMF | THF | EtOH | THF |
| Reaction Time (h) | 12 | 24 | 48 | 24 |
This optimization typically leads to yields exceeding 80% with minimal byproduct formation.
Analytical and Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
^1H and ^13C NMR in DMSO-d6 confirm the spirocyclic structure and the presence of the Boc and acetic acid groups. The CH2 adjacent to the acetic acid typically resonates between δ 2.5–3.5 ppm.Mass Spectrometry (MS):
High-resolution MS verifies the molecular ion peak consistent with the molecular formula C20H26FNO4 (molecular weight 363.42 g/mol).High-Performance Liquid Chromatography (HPLC):
Used to assess purity and monitor reaction progress.X-ray Crystallography:
Occasionally employed for absolute configuration determination if suitable crystals are obtained.
Summary Table of Key Preparation Parameters
| Preparation Stage | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Spirocyclic core formation | 6-fluoroindene derivative + piperidine derivative | THF, DMF, EtOH | RT to reflux | Acidic/basic catalysis |
| Boc protection | Di-tert-butyl dicarbonate + base (TEA, NaHCO3) | DCM, acetonitrile | 0–25°C | Protects piperidine nitrogen |
| Acetic acid introduction | Bromoacetic acid or ester + base (K2CO3, NaH) | DMF, acetonitrile | 25–80°C | Alkylation followed by hydrolysis |
| Purification | Silica gel chromatography, recrystallization | DCM/MeOH, EtOH/H2O | Ambient | Monitored by HPLC |
Research Findings and Practical Considerations
- The fluorine substituent at the 6-position of the indene ring influences the electronic properties and reactivity, requiring careful control of reaction conditions to avoid side reactions.
- Boc protection is critical to prevent unwanted reactions at the piperidine nitrogen during acetic acid side chain introduction.
- The choice of solvent and base significantly affects the alkylation efficiency and product purity.
- Purification strategies must balance removal of unreacted starting materials and byproducts without decomposing the sensitive spirocyclic framework.
- Stability studies recommend storing the final compound at 2–8°C or room temperature under inert atmosphere to prevent degradation.
Q & A
Basic: What are the critical synthetic steps for this compound, and how does the tert-butoxycarbonyl (Boc) group influence the process?
Answer:
The synthesis typically involves:
Spiro Ring Formation : Cyclization of indene and piperidine precursors under basic conditions to establish the spiro[indene-1,4'-piperidine] core.
Boc Protection : Introduction of the Boc group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen, enhancing solubility and preventing unwanted side reactions during subsequent steps .
Fluorination : Electrophilic or nucleophilic fluorination at the 6-position of the indene moiety, often using Selectfluor® or KF in polar aprotic solvents.
Acetic Acid Sidechain Introduction : Alkylation or coupling reactions (e.g., Mitsunobu or Ullmann coupling) to attach the acetic acid moiety.
The Boc group improves stability during purification (e.g., silica gel chromatography) and prevents protonation of the nitrogen in acidic environments .
Advanced: How can coupling reactions involving the spiro[indene-piperidine] core be optimized to minimize steric hindrance and by-products?
Answer:
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for Suzuki-Miyaura couplings, which tolerate steric bulk .
- Temperature Control : Reactions performed at 80–100°C in tert-butanol enhance reactivity while avoiding decomposition .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the spirocyclic intermediate.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure, Boc group (δ ~1.4 ppm for tert-butyl), and fluorine substituent (¹⁹F NMR, δ ~-120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 346.4) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and resolves diastereomers, if present .
Advanced: How does the 6-fluoro substituent influence electronic and steric effects in nucleophilic substitution reactions?
Answer:
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, activating the indene ring for electrophilic attack at adjacent positions.
- Steric Effects : The 6-fluoro group may hinder access to the spiro core in bulky reagents. Computational modeling (DFT) predicts charge distribution and reactive sites .
- Experimental Validation : Compare reactivity with non-fluorinated analogs via kinetic studies or Hammett plots .
Data Contradiction: How should researchers address discrepancies in reported yields for fluorination steps?
Answer:
- Variable Fluorination Agents : Yields vary with reagents (e.g., Selectfluor® vs. DAST). Compare reaction conditions (solvent, temperature, catalyst) .
- Purification Methods : Differences in HPLC vs. column chromatography can affect reported purity and yield. Standardize purification protocols .
- Stereochemical Outcomes : Fluorination may produce undetected stereoisomers. Use chiral HPLC or NOESY NMR to confirm configuration .
Basic: What are the stability considerations for the Boc-protected intermediate under acidic or basic conditions?
Answer:
- Acidic Conditions : The Boc group is cleaved by TFA or HCl in dioxane, requiring neutral pH during synthesis.
- Basic Conditions : Stable under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH). Monitor by TLC or LC-MS for deprotection .
Advanced: What computational tools are suitable for modeling the spirocyclic structure’s conformational flexibility?
Answer:
- Molecular Dynamics (MD) : Simulate ring puckering and Boc group orientation in solvents (e.g., water, DMSO).
- Density Functional Theory (DFT) : Calculate energy-minimized geometries and transition states for fluorination .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .
Data Contradiction: How to resolve conflicting NMR assignments for the spirocyclic core?
Answer:
- 2D NMR Techniques : Use HSQC and HMBC to correlate protons and carbons, clarifying ambiguous signals .
- Comparative Analysis : Reference spectra of analogous spiro compounds (e.g., non-fluorinated derivatives) .
- Crystallography : Obtain X-ray crystal structures to confirm bond angles and stereochemistry .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- First Aid : Flush exposed areas with water; consult safety data sheets (SDS) for specific protocols .
Advanced: How can researchers design biological activity assays for this compound, given its structural complexity?
Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., piperidine-based enzyme inhibitors) .
- Assay Conditions : Use SPR (surface plasmon resonance) for binding affinity or cell-based assays (e.g., cytotoxicity in cancer lines).
- Metabolic Stability : Evaluate Boc group cleavage in liver microsomes to assess prodrug potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
